Welcome to the BenchChem Online Store!
molecular formula C10H8Cl2O2 B1312253 Methyl 3-(3,4-dichlorophenyl)acrylate CAS No. 20883-95-8

Methyl 3-(3,4-dichlorophenyl)acrylate

Cat. No. B1312253
M. Wt: 231.07 g/mol
InChI Key: OHYZLVVWECFWBY-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05789422

Procedure details

Treat a solution of the product of Step 1 (15 g, 65 mmol) in dry THF (250 mL), kept cool in a large ambient temperature water bath, with Dibal-H (140 mL, 140 mmol, 2.15 eq) over 30 min. Stir the resulting solution for 30 min at 23° C., pour into Et2O (500 mL), treat with water (5 mL), 15% NaOH (5 mL) and water (15 mL). Stir for 5 min, dilute the mixture with Et2O (200 mL) and treat with 15% NaOH (15 mL). Add MgSO4 to cause a colorless precipitate. Remove the aluminum salts by filtration through a course glass frit. Wash the solids with Et2O (1 L) and concentrate the filtrate in vacuo to give 13.2 g (65 mmol, 99%) of 3-(3,4-dichlorophenyl)-2-propene-1-ol as an off-white solid.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11](OC)=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8].CC(C[Al]CC(C)C)C.[OH-].[Na+].[O-]S([O-])(=O)=O.[Mg+2]>C1COCC1.CCOCC.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH2:11][OH:12])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:2.3,4.5,^1:17|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C=CC(=O)OC
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
140 mL
Type
reactant
Smiles
CC(C)C[Al]CC(C)C
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the resulting solution for 30 min at 23° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
Remove the aluminum salts
FILTRATION
Type
FILTRATION
Details
by filtration through a course glass frit
WASH
Type
WASH
Details
Wash the solids with Et2O (1 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C=CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 65 mmol
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.